molecular formula C22H19ClN4O4S B307625 7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307625
M. Wt: 470.9 g/mol
InChI Key: TXQHHHLMXXNIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the benzodioxolylbutanamine class of compounds, which have been shown to exhibit a range of pharmacological activities.

Mechanism of Action

The mechanism of action of 7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies have shown that it exhibits agonist activity at the 5-HT2A receptor and antagonist activity at the D2 receptor. These activities may be responsible for its potential therapeutic effects in psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that 7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine exhibits a range of biochemical and physiological effects. These effects include increased serotonin and dopamine release in certain brain regions, as well as alterations in gene expression in the prefrontal cortex. These effects may contribute to its potential therapeutic effects in psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential therapeutic effects in psychiatric disorders and its well-defined chemical structure. However, limitations include its relatively low potency and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include further studies on its mechanism of action, optimization of its pharmacological properties, and investigation of its potential therapeutic effects in other psychiatric disorders. Additionally, studies on its potential toxicity and safety profile will be important for its future development as a therapeutic agent.

Synthesis Methods

The synthesis of 7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been described in the literature. The synthesis involves the reaction of 6-(6-chloro-1,3-benzodioxol-5-yl)-2-methylsulfanyl-1H-benzo[d][1,2,3]triazole-1,5(2H,4H)-dione with butyryl chloride in the presence of a base. The resulting product is then reacted with 2-amino-2-methyl-1-propanol to yield the final compound.

Scientific Research Applications

7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been investigated for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits a range of pharmacological activities, including serotonin receptor agonism and dopamine receptor antagonism. These activities make it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.

properties

Product Name

7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C22H19ClN4O4S

Molecular Weight

470.9 g/mol

IUPAC Name

1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one

InChI

InChI=1S/C22H19ClN4O4S/c1-3-6-18(28)27-15-8-5-4-7-12(15)19-20(24-22(32-2)26-25-19)31-21(27)13-9-16-17(10-14(13)23)30-11-29-16/h4-5,7-10,21H,3,6,11H2,1-2H3

InChI Key

TXQHHHLMXXNIGD-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=C(C=C4Cl)OCO5

Canonical SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC5=C(C=C4Cl)OCO5

Origin of Product

United States

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